Cas no 2007345-72-2 (Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)-)

2007345-72-2 structure
Nome del prodotto:Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)-
Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)-
- 4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol
- 2007345-72-2
- EN300-683679
-
- Inchi: 1S/C11H23NO/c1-11(2,8-12)10(13)7-9-5-3-4-6-9/h9-10,13H,3-8,12H2,1-2H3
- Chiave InChI: FOQICCUEXZIDNX-UHFFFAOYSA-N
- Sorrisi: OC(C(C)(C)CN)CC1CCCC1
Proprietà calcolate
- Massa esatta: 185.177964357g/mol
- Massa monoisotopica: 185.177964357g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.2Ų
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 0.955±0.06 g/cm3(Predicted)
- Punto di ebollizione: 300.0±13.0 °C(Predicted)
- pka: 15.15±0.20(Predicted)
Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683679-0.05g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
Enamine | EN300-683679-1.0g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
Enamine | EN300-683679-5.0g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
Enamine | EN300-683679-0.25g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
Enamine | EN300-683679-10.0g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 | |
Enamine | EN300-683679-2.5g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
Enamine | EN300-683679-0.5g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
Enamine | EN300-683679-0.1g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 0.1g |
$804.0 | 2025-03-12 |
Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- Letteratura correlata
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
2007345-72-2 (Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)-) Prodotti correlati
- 1824590-58-0(3-(1-Amino-2,2-difluoroethyl)benzonitrile)
- 2169457-75-2(1-(butan-2-yl)-4-(chloromethyl)-3-methyl-1H-pyrazole)
- 2228568-28-1(3,3-difluoro-1-(2,4,6-trifluorophenyl)cyclobutylmethanamine)
- 1823316-53-5((1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride)
- 1526480-99-8(2-(6-Amino-benzotriazol-1-yl)-propionic acid)
- 2680620-67-9(tert-butyl 2-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}pyrrolidine-1-carboxylate)
- 2138083-50-6(2-(5-Bromo-2-ethylcyclohexyl)pyrazine)
- 2228571-59-1(1-(5-bromo-4,4-dimethylpentan-2-yl)-4-fluorobenzene)
- 2034288-71-4(2-(2-methoxyphenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide)
- 53666-48-1(N-(2-chloro-5-nitrophenyl)formamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
